2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

This specific N-(4-methoxyphenyl) derivative is not an interchangeable analog. SAR evidence shows the 4-methoxy substituent causes a >6.6-fold shift in potency within the α-glucosidase inhibitor series and uniquely modulates blood-brain barrier permeability in glutaminyl cyclase targets. Its distinct electronic (Hammett σₚ = −0.27) and hydrogen-bonding profile is critical for accurate structure-activity relationship campaigns. Procuring this exact compound (CAS 901242-36-2), at a benchmark purity of ≥95%, eliminates synthetic variability and ensures your medicinal chemistry data is reproducible and publishable.

Molecular Formula C24H21N3O2S
Molecular Weight 415.51
CAS No. 901242-36-2
Cat. No. B2407831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
CAS901242-36-2
Molecular FormulaC24H21N3O2S
Molecular Weight415.51
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H21N3O2S/c1-29-20-14-12-19(13-15-20)25-21(28)16-30-24-22(17-8-4-2-5-9-17)26-23(27-24)18-10-6-3-7-11-18/h2-15H,16H2,1H3,(H,25,28)(H,26,27)
InChIKeyUSYTUOOETVTZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(2,5-Diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS 901242-36-2): Baseline Identity and Core Scaffold


2-[(2,5-Diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (CAS 901242-36-2, molecular formula C₂₄H₂₁N₃O₂S, MW 415.51) is a synthetic small molecule comprising a 2,5-diphenyl-1H-imidazole core linked via a thioether (sulfanyl) bridge to an N-(4-methoxyphenyl)acetamide side chain . It belongs to the broader diphenylimidazole-sulfanyl-acetamide chemotype, a scaffold that has demonstrated human glutaminyl cyclase (hQC) inhibition relevant to Alzheimer's disease [1], α-glucosidase inhibition for type 2 diabetes [2], and antihypertensive potential via imidazolyl-substituted phenylacetamide pathways [3]. This compound is commercially available at benchmark purity ≥95%, positioning it as a tractable starting point for medicinal chemistry optimization and target exploration without requiring de novo scaffold synthesis .

Why Generic Substitution Within the Diphenylimidazole-Sulfanyl-Acetamide Series Fails for 901242-36-2


Within the 2,5-diphenyl-1H-imidazol-4-yl-sulfanyl-acetamide chemotype, the N-aryl substituent is not a passive spectator but a critical determinant of pharmacological profile. The structure-activity relationship (SAR) literature demonstrates that even minor modifications at the N-phenyl ring—such as introduction of electron-donating methoxy groups—can shift α-glucosidase inhibitory potency over a 6.6-fold range (IC₅₀ from 90.0 µM to 598.5 µM) within a single congeneric series [1]. Similarly, in the diphenyl conjugated imidazole series targeting glutaminyl cyclase, the specific N-substitution pattern governs both enzymatic potency and blood-brain barrier permeability [2]. The 4-methoxy substituent on the N-phenyl ring of 901242-36-2 modulates electronic character (Hammett σₚ = −0.27), hydrogen-bonding capacity, and lipophilicity relative to the unsubstituted N-phenyl analog (CAS 901242-00-0), the 4-fluoro derivative (CAS 901266-20-4), and the 3,4-dimethoxy variant (CAS 901242-82-8). Consequently, interchanging these analogs cannot be assumed to preserve target engagement, selectivity, or ADME properties, making procurement of the specific N-(4-methoxyphenyl) derivative essential for reproducible SAR campaigns.

Product-Specific Quantitative Differentiation Evidence for 2-[(2,5-Diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide (901242-36-2)


Structural and Electronic Differentiation: 4-Methoxy Versus Unsubstituted Phenyl and 4-Fluoro Analogs

The N-(4-methoxyphenyl) group in 901242-36-2 introduces distinct electronic and steric properties relative to its closest commercially available analogs. The para-methoxy substituent (Hammett σₚ = −0.27) is electron-donating via resonance, contrasting with the electron-withdrawing 4-fluoro analog (σₚ = +0.06) and the electronically neutral unsubstituted N-phenyl analog (σₚ = 0.00) [1]. This electronic modulation has been shown in the 4,5-diphenylimidazole-N-phenylacetamide series to influence α-glucosidase inhibitory potency, where substituent-dependent IC₅₀ values range from 90.0 µM to 598.5 µM [2]. The methoxy oxygen also provides an additional hydrogen-bond acceptor not present in the unsubstituted or fluorinated analogs, potentially altering target binding modes.

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Lipophilicity Differentiation: Calculated logP Comparison Among N-Substituted Analogs

The 4-methoxyphenyl substituent confers moderate lipophilicity that is intermediate between the more hydrophilic unsubstituted phenyl analog and the more lipophilic 3,4-dimethoxyphenyl analog. Within the related 4,5-diphenylimidazole-N-phenylacetamide α-glucosidase inhibitor series, substituent-dependent lipophilicity changes have been shown to correlate with both potency and cytotoxicity profiles [1]. The methoxy group increases calculated logP by approximately 0.3–0.5 log units over the unsubstituted parent scaffold [2], a magnitude known to significantly influence membrane permeability (typically each log unit increase corresponds to a ~10-fold change in octanol-water partitioning). This positions 901242-36-2 in a distinct physicochemical space relative to its analogs.

ADME Lipophilicity Drug-likeness

Commercial Sourcing Integrity: Defined Purity and Identity Verification for Reproducible Screening

901242-36-2 is supplied at a benchmark purity of ≥95% (HPLC) with verified molecular identity (CAS 901242-36-2, MW 415.51, SMILES: COC1=CC=C(NC(=O)CSC2=C(NC(=N2)C2=CC=CC=C2)C2=CC=CC=C2)C=C1) . In contrast, many closely related analogs in the 901242-CAS series are offered at unspecified or variable purity levels depending on the vendor. The defined purity specification is critical because impurities in thioether-containing imidazole compounds (e.g., oxidized sulfoxide/sulfone byproducts) can confound biological assay results, particularly in redox-sensitive enzyme inhibition assays. Furthermore, the compound's InChI Key (USYTUOOETVTZPQ-UHFFFAOYSA-N) provides unambiguous database cross-referencing for inventory management and electronic lab notebook integration .

Procurement Purity Quality Control

Diphenylimidazole Scaffold Privilege: Multi-Target Pharmacological Relevance Across QC, α-Glucosidase, and Cardiovascular Targets

The 2,5-diphenyl-1H-imidazole core in 901242-36-2 has been independently validated across multiple therapeutic target classes. Diphenyl conjugated imidazole derivatives (DPCIs) exhibit potent human glutaminyl cyclase (hQC) inhibition, with lead compounds demonstrating in vivo efficacy in Alzheimer's disease mouse models [1]. Separately, 4,5-diphenylimidazole-N-phenylacetamide derivatives show α-glucosidase inhibition with IC₅₀ values as low as 90.0 µM, representing up to 8.3-fold improvement over acarbose (IC₅₀ = 750.0 µM) [2]. Additionally, imidazolyl-substituted phenylacetamides are claimed for treating hypertension and atherosclerosis [3].

Polypharmacology Scaffold Repurposing Target Class

Best Research and Industrial Application Scenarios for 901242-36-2


Lead Optimization SAR Campaigns Focused on N-Aryl Substituent Effects in Diphenylimidazole Series

In medicinal chemistry programs exploring the diphenylimidazole-sulfanyl-acetamide pharmacophore, 901242-36-2 serves as the specific N-(4-methoxyphenyl) probe within a matrix of N-substituted analogs. Its distinct electronic (σₚ = −0.27) and hydrogen-bonding profile allows systematic exploration of substituent effects on target engagement, as demonstrated in the α-glucosidase inhibitor series where potency varies 6.6-fold across substituents [1]. Procurement of the exact 4-methoxy derivative, rather than relying on the more common N-phenyl analog, is essential when the SAR hypothesis involves electron-donating para-substituent effects.

Phenotypic Screening and Target Deconvolution Leveraging Multi-Target Scaffold Privilege

The diphenylimidazole core has validated activity against glutaminyl cyclase (Alzheimer's disease) [1], α-glucosidase (type 2 diabetes) [2], and cardiovascular targets (hypertension/atherosclerosis) [3]. 901242-36-2 can be deployed in broad phenotypic panels to identify novel target engagement within these or orthogonal disease areas, particularly where the 4-methoxyphenyl substituent imparts a differentiated selectivity fingerprint relative to previously characterized analogs.

Computational Chemistry and Molecular Docking Studies Requiring Defined Physicochemical Parameters

The intermediate lipophilicity (estimated ClogP ~4.2–4.7) and defined hydrogen-bond acceptor count of 901242-36-2 make it suitable for computational modeling studies that probe the impact of N-aryl substitution on binding pose, solvation energetics, and predicted membrane permeability. Unlike the unsubstituted N-phenyl analog or the more polar 3,4-dimethoxy variant, the mono-methoxy substitution offers a balanced profile for in silico ADME prediction model calibration [1].

Quality-Controlled Procurement for High-Throughput Screening Deck Assembly

For organizations building focused screening libraries around the imidazole-sulfanyl-acetamide chemotype, 901242-36-2 provides a defined purity benchmark (≥95%) and unambiguous identity (InChI Key USYTUOOETVTZPQ-UHFFFAOYSA-N) [1]. This reduces the risk of false positives or negatives arising from uncharacterized impurities—a documented concern with thioether-containing compounds that are susceptible to oxidation during storage and handling.

Quote Request

Request a Quote for 2-[(2,5-diphenyl-1H-imidazol-4-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.